molecular formula C9H11ClN2O2 B13201758 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B13201758
M. Wt: 214.65 g/mol
InChI Key: WDPIMXBLLQXVFD-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-chloropyrimidine-4-carboxylic acid (CAS 1285638-20-1) is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . As a chloropyrimidine derivative, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Pyrimidine-based compounds are of significant interest in pharmaceutical development due to their ability to modulate biological processes . Specifically, structural analogues featuring a 2-tert-butyl-6-substituted pyrimidine core have been investigated in scientific studies for their potential as key components in the synthesis of dopamine D3 receptor ligands . These ligands are explored for their application in treating substance abuse and neuropsychiatric disorders, highlighting the potential of this chemical scaffold in central nervous system (CNS) drug discovery . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-tert-butyl-6-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)8-11-5(7(13)14)4-6(10)12-8/h4H,1-3H3,(H,13,14)

InChI Key

WDPIMXBLLQXVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Substitution Reactions at the 6-Position

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This site is highly reactive due to electron-withdrawing effects from the carboxylic acid and tert-butyl groups.

NucleophileConditionsProductKey FindingsSources
Ammonia (NH₃)Ethanol, 80°C, 12 hrs6-Amino-2-tert-butylpyrimidine-4-carboxylic acidYields >70% with primary amines
Sodium methoxideDMF, 60°C, 6 hrs6-Methoxy-2-tert-butylpyrimidine-4-carboxylic acidSteric hindrance reduces efficiency
ThiophenolTHF, K₂CO₃, reflux, 8 hrs6-Phenylthio-2-tert-butylpyrimidine-4-carboxylic acidRequires polar aprotic solvents

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the nucleophile by a base (e.g., K₂CO₃).

  • Attack at the electron-deficient C6 position, facilitated by the pyrimidine ring's electron-withdrawing substituents.

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 participates in classic acid-derived transformations:

Esterification

ReagentConditionsProductYieldSources
Methanol/H₂SO₄Reflux, 4 hrsMethyl 2-tert-butyl-6-chloropyrimidine-4-carboxylate85–92%
tert-Butanol/DCCRT, 24 hrstert-Butyl 2-tert-butyl-6-chloropyrimidine-4-carboxylate78%

Amide Formation

ReagentConditionsProductCatalystYieldSources
SOCl₂ → NH₂RTHF, 0°C → RT2-tert-butyl-6-chloro-N-alkylpyrimidine-4-carboxamideNone60–75%
Di-tert-butyl dicarbonateCu(OTf)₂ (5 mol%), RT, 5 hrsN-tert-butyl derivativesCu(OTf)₂80–87%

Notable Application :
Copper triflate-catalyzed reactions with di-tert-butyl dicarbonate enable efficient synthesis of sterically hindered amides, critical in pharmaceutical intermediates .

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols under strong reducing conditions:

Reducing AgentConditionsProductYieldSources
LiAlH₄Dry ether, 0°C → reflux4-(Hydroxymethyl)-2-tert-butyl-6-chloropyrimidine65%
BH₃·THFTHF, RT, 12 hrsPartial reduction observed28%

Limitation :
Over-reduction of the pyrimidine ring is minimized by controlled temperature and stoichiometry.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling:

Reaction TypeConditionsProductCatalystYieldSources
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°C6-Aryl-2-tert-butylpyrimidine-4-carboxylic acidPd(PPh₃)₄55–82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C6-Aminoaryl derivativesPd₂(dba)₃48%

Optimization Insight :
Suzuki couplings require anhydrous conditions and arylboronic acids with electron-donating groups for optimal yields .

Stability and Side Reactions

  • Decarboxylation : Occurs above 200°C, forming 2-tert-butyl-6-chloropyrimidine.

  • Hydrolysis : Prolonged exposure to aqueous base (pH >10) cleaves the pyrimidine ring.

This compound's versatility in substitution, functional group interconversion, and cross-coupling makes it invaluable in medicinal chemistry and materials science. Experimental protocols should prioritize steric and electronic effects imposed by the tert-butyl group during reaction optimization.

Scientific Research Applications

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid with its closest analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Solubility (mg/mL) logP Key Differences
This compound 61727-33-1 2-tert-butyl, 6-Cl, 4-COOH ~244.7 <1 (DMSO) ~2.8 Bulky tert-butyl group enhances lipophilicity
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 5-Cl, 4-COOH ~158.5 ~10 (Water) ~1.2 Lacks tert-butyl; higher solubility
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride 1588441-24-0 2-NH2, 5-Cl, 4-COOH (HCl salt) ~223.0 >50 (Water) ~0.5 Amino group improves hydrophilicity
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 914916-98-6 6-NH2, 5-Cl, 4-COOH ~174.6 ~20 (Water) ~0.8 Amino at position 6 alters reactivity

Notes:

  • The tert-butyl group in the target compound significantly increases molecular weight and logP, reducing aqueous solubility but improving membrane permeability .
  • Chlorine at position 6 (vs. 5 in analogs) may hinder electrophilic substitution reactions due to steric and electronic effects .
  • The hydrochloride salt of 2-Amino-5-chloropyrimidine-4-carboxylic acid exhibits markedly higher water solubility, highlighting the impact of ionic forms on bioavailability .

Biological Activity

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and a carboxylic acid group. Its molecular formula is C10_{10}H12_{12}ClN2_2O2_2, with a molecular weight of approximately 214.65 g/mol. The structural characteristics contribute to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various kinases, which are crucial in signaling pathways. For instance, it has shown potential as an inhibitor of PfGSK3 and PfPK6, which are important targets in antimalarial drug development .
  • Receptor Modulation : It may modulate the activity of certain receptors involved in cell signaling, influencing various biochemical pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For example, related compounds have demonstrated strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models .
CompoundIC50_{50} (µM)Target
This compoundTBDVarious kinases
Related Pyrimidine Analog0.126MDA-MB-231 TNBC cells
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still limited.

Case Studies

  • Antimalarial Research : A study explored the effectiveness of this compound as an inhibitor of plasmodial kinases PfGSK3 and PfPK6. The compound exhibited promising results in vitro, indicating its potential as a lead compound for new antimalarial therapies .
  • Anticancer Studies : In a comparative study involving pyrimidine derivatives, compounds structurally similar to this compound showed varying degrees of potency against cancer cell lines. Notably, one derivative demonstrated an IC50_{50} value significantly lower than established anticancer agents, suggesting a favorable therapeutic window for further development .

Research Findings

Recent literature emphasizes the need for further research into the pharmacological profiles of this compound:

  • In Vitro Studies : Various assays have been conducted to evaluate the compound's inhibitory effects on kinase activity and cell proliferation. Results from these studies indicate that modifications in the structure can lead to enhanced biological activity .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing the therapeutic potential of this compound. Preliminary findings suggest favorable pharmacokinetic profiles for certain derivatives .

Q & A

Q. What are the typical synthetic routes for preparing 2-tert-butyl-6-chloropyrimidine-4-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: A common approach involves chlorination of pyrimidine precursors followed by introducing the tert-butyl group. For example, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can activate the carboxylic acid group, enabling tert-butyl esterification. Key intermediates (e.g., chlorinated pyrimidine derivatives) are characterized via:

  • ¹H/¹³C-NMR to confirm regioselectivity of substituents (e.g., δ 3.04 ppm for methyl groups in tert-butyl) .
  • ESI-MS for molecular ion verification (e.g., m/z 193.04 [M+Na]⁺ for related chloropyrimidines) .
  • Melting point analysis to assess purity (e.g., 34–38°C for similar intermediates) .

Q. What safety protocols are critical when handling chlorinated pyrimidine derivatives?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as chlorinated compounds may degrade into hazardous byproducts .
  • Storage : Avoid prolonged storage; degradation increases reactivity risks. Store under inert gas (N₂/Ar) at –20°C for sensitive intermediates .
  • Disposal : Follow federal/local regulations for halogenated waste, using qualified personnel for neutralization .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination or tert-butyl introduction be mitigated?

Methodological Answer:

  • Catalytic control : Sodium bromide (NaBr) enhances chlorination efficiency in thionyl chloride reactions, as seen in analogous pyrimidine syntheses .
  • Temperature modulation : Slow addition of tert-butylating agents (e.g., tert-butanol with H₂SO₄) at 0–5°C minimizes side reactions like over-alkylation .
  • Solvent selection : Dry DMF or THF stabilizes intermediates, reducing hydrolysis of reactive chlorides .

Q. How to resolve contradictions in reported yields for tert-butyl-incorporated pyrimidines?

Methodological Answer:

  • Stoichiometric optimization : Vary molar ratios (e.g., 1.1–1.3 eq. of tert-butylating agent) to address incomplete reactions.
  • Byproduct analysis : Use HPLC-MS to detect unreacted starting materials or dimers, which may explain yield discrepancies .
  • Reaction monitoring : In-situ FTIR tracks carbonyl chloride formation (1700–1750 cm⁻¹) to ensure intermediate stability .

Q. What advanced techniques validate the stability of this compound under varying conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, analyzing decomposition via LC-MS .
  • Crystallography : Single-crystal X-ray diffraction confirms structural integrity post-stress testing .
  • DFT calculations : Predict degradation pathways (e.g., tert-butyl cleavage under acidic conditions) to guide storage protocols .

Q. How can analytical challenges in distinguishing regioisomers (e.g., 4- vs. 6-chloro derivatives) be addressed?

Methodological Answer:

  • ²D NMR (COSY/NOESY) : Correlate coupling constants (e.g., J = 5.2 Hz for adjacent pyrimidine protons) to assign substitution patterns .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track chlorine positioning via HSQC experiments .
  • X-ray photoelectron spectroscopy (XPS) : Differentiate Cl binding energies in distinct positions (e.g., 198–200 eV for aromatic vs. aliphatic Cl) .

Q. What methodologies support structure-activity relationship (SAR) studies for pyrimidine-based analogs?

Methodological Answer:

  • Scaffold diversification : Replace tert-butyl with cyclopropyl or trifluoromethyl groups (see analogs in ) to assess steric/electronic effects.
  • Biological assays : Test analogs for enzyme inhibition (e.g., kinase assays) with IC₅₀ comparisons to correlate substituent effects .
  • Molecular docking : Simulate binding interactions (e.g., with ATP-binding pockets) to rationalize SAR trends .

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